7-Methoxyquinoline
Overview
Description
7-Methoxyquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, characterized by a methoxy group (-OCH3) attached to the seventh position of the quinoline ring. This compound appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as ethanol, ether, and benzene, but insoluble in water .
Mechanism of Action
Target of Action
7-Methoxyquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have antimicrobial and antibiofilm activities . The primary targets of this compound are likely to be similar to those of other quinoline derivatives, which include various Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi . .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, such as the inhibition of tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting bcl-2, and inhibition of antimitotic tubulin polymerization
Biochemical Pathways
These could potentially include pathways related to cell growth and division, apoptosis, and various metabolic processes .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a derivative of quinoline, it’s plausible that it may share some pharmacokinetic properties with other quinoline-based drugs. For instance, lenvatinib, a quinoline-based drug, is known to be absorbed rapidly and metabolized extensively prior to excretion . .
Result of Action
Given its antimicrobial and antibiofilm activities, it’s likely that it leads to the death or inhibition of the targeted microorganisms
Biochemical Analysis
Cellular Effects
Some derivatives of quinoline have been shown to have antimicrobial and antibiofilm activities . These activities suggest that 7-Methoxyquinoline may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that quinoline derivatives can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. The stability, degradation, and long-term effects on cellular function of this compound have not been extensively studied .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Therefore, it is not possible to discuss any threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It is known that quinoline derivatives can undergo various metabolic transformations, including hydrolysis, oxidation, and hydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methoxyquinoline can be synthesized through various methods. One common approach involves the reaction of 4-chloro-7-methoxyquinoline with different sulfa drugs to produce derivatives . Another method includes the reaction of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide with 4-nitrophenyl cyclopropylcarbamate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into 7-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with sodium methoxide to form 7-methoxyisoquinoline.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Sodium methoxide in methanol or other suitable solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-Methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: 7-Methoxyisoquinoline.
Scientific Research Applications
7-Methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Comparison with Similar Compounds
- 6-Methoxyquinoline
- 8-Methoxyquinoline
- 7-Fluoroquinoline
- 7-Chloroquinoline
Comparison: 7-Methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the methoxy group at the seventh position enhances its solubility in organic solvents and its ability to act as a fluorescent probe . Compared to 7-Fluoroquinoline and 7-Chloroquinoline, this compound exhibits different reactivity and biological activity profiles .
Properties
IUPAC Name |
7-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHJSNNMKJWPFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197946 | |
Record name | 7-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4964-76-5 | |
Record name | 7-Methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4964-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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